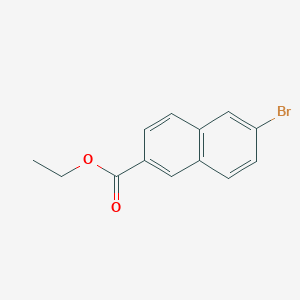

ethyl 6-bromo-2-naphthoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-bromonaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c1-2-16-13(15)11-4-3-10-8-12(14)6-5-9(10)7-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNDHRWJMFOBCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361369 | |

| Record name | ethyl 6-bromonaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86471-14-9 | |

| Record name | ethyl 6-bromonaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Pathways of Ethyl 6 Bromo 2 Naphthoate

Transformations Involving the Ester Functionality

The ester group in ethyl 6-bromo-2-naphthoate is susceptible to several key transformations, including hydrolysis, transesterification, and reduction. These reactions modify the carboxyl end of the molecule, providing access to carboxylic acids, different esters, and primary alcohols.

The ethyl ester of 6-bromo-2-naphthoic acid can be readily hydrolyzed to its corresponding carboxylic acid, 6-bromo-2-naphthoic acid. This reaction is typically carried out under basic conditions, a process known as saponification. The reaction involves heating the ester with an aqueous solution of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), often in a co-solvent like methanol (B129727) or ethanol (B145695) to ensure miscibility. chemicalbook.com The initial product is the carboxylate salt, which upon acidification with a mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), precipitates the free carboxylic acid. chemicalbook.comcdnsciencepub.com

This transformation is fundamental for synthesizing derivatives that require a carboxylic acid handle, which is a key intermediate in the production of various pharmaceutical compounds, including treatments for acne. nbinno.com

Table 1: Representative Conditions for Hydrolysis of Naphthoic Esters

| Reactant | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Methyl 6-bromo-2-naphthalenecarboxylate | Potassium hydroxide, Methanol | Vigorous stirring at 50°C for 8 hours | 6-bromo-2-naphthalenecarboxylic acid | 84% chemicalbook.com |

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from another alcohol. This reaction is typically catalyzed by either an acid (like sulfuric acid) or a base. The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess, or one of the products (e.g., ethanol) is removed as it forms.

Studies on model compounds such as ethylene (B1197577) dinaphthoate have demonstrated that direct ester-ester exchange is a prevailing mechanism for transesterification under thermal conditions, which can be significantly accelerated with catalysts like zinc acetate. researchgate.net This pathway allows for the synthesis of a variety of 6-bromo-2-naphthoate esters from the ethyl precursor, tailoring the physical and chemical properties of the molecule for specific applications.

The ester functionality can be reduced to a primary alcohol, yielding (6-bromonaphthalen-2-yl)methanol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) are generally unreactive towards esters. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. cdnsciencepub.com The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol product. This reduction provides a synthetic route to naphthalenyl carbinols, which are important building blocks in organic synthesis. cdnsciencepub.com

Reactivity at the Bromine Substituent

The carbon-bromine bond on the naphthalene (B1677914) ring is a key site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, and aryl bromides are excellent substrates for these transformations. libretexts.org The bromo-naphthalene scaffold of this compound is well-suited for such reactions, allowing for the introduction of a wide variety of substituents at the 6-position of the naphthalene core. nih.gov These reactions generally proceed through a common mechanism involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for the formation of carbon-carbon bonds. nih.gov First reported by Akira Suzuki in 1979, this reaction couples an organohalide with an organoboron species, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

This compound can serve as the organohalide partner in this reaction. Coupling it with various arylboronic acids allows for the synthesis of 6-aryl-2-naphthoate esters. These biaryl structures are prevalent in medicinal chemistry and materials science. gre.ac.uk The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts. nih.gov

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. wikipedia.org The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄), ligand, base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), and solvent can be optimized to achieve high yields. libretexts.orgmdpi.com

Table 2: Typical Components for a Suzuki-Miyaura Coupling Reaction

| Component | Role | Examples |

|---|---|---|

| Aryl Halide | Electrophile | This compound |

| Organoboron Reagent | Nucleophile | Phenylboronic acid, 4-tolylboronic acid |

| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand libretexts.org |

| Base | Activates boronic acid | Na₂CO₃, K₃PO₄, CsF mdpi.com |

Nucleophilic Aromatic Substitution (SNAr) at the Brominated Position

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For this reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

The ester group (-COOEt) in this compound is an electron-withdrawing group. However, its activating effect for SNAr at the 6-position (a para-like position relative to the ester) is generally considered moderate. Therefore, SNAr reactions at the brominated position of this compound would likely require forcing conditions or the use of very strong nucleophiles. libretexts.org The reaction is generally less common for aryl halides that are not highly activated. libretexts.org

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

The carbon-bromine bond in this compound can be converted into a carbon-metal bond, forming highly reactive organometallic reagents.

Grignard reagents are prepared by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). adichemistry.comwikipedia.org The formation of the Grignard reagent from this compound would yield a magnesium-based nucleophile at the 6-position of the naphthalene ring. However, a potential complication is the reactivity of the Grignard reagent with the ester functionality of the same or another molecule. adichemistry.com Grignard reagents are known to react with esters to form tertiary alcohols. adichemistry.com Therefore, the formation and subsequent use of this Grignard reagent would need to be carefully controlled, potentially through low-temperature conditions or by protecting the ester group.

Organolithium compounds can be formed through halogen-metal exchange, typically by reacting the aryl bromide with an alkyllithium reagent such as n-butyllithium or tert-butyllithium. This reaction is often performed at low temperatures to prevent side reactions. Similar to Grignard reagents, the resulting organolithium species is a potent nucleophile and would be reactive towards the ester group.

Once formed, these organometallic reagents can react with a variety of electrophiles, such as carbon dioxide to form carboxylic acids, or aldehydes and ketones to form alcohols, providing a pathway to a wide range of derivatives. adichemistry.comnih.gov

Reactivity of the Naphthalene Core

Beyond the reactions at the C-Br bond, the naphthalene ring system itself can undergo further functionalization.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.org The naphthalene ring is generally more reactive towards electrophiles than benzene (B151609). The directing effects of the existing substituents on the ring determine the position of the incoming electrophile. wikipedia.org

In this compound, there are two substituents to consider: the bromo group and the ethyl ester group.

The bromo group is an ortho-, para-director, although it is deactivating.

The ethyl ester group is a meta-director and is deactivating. masterorganicchemistry.com

The interplay of these two groups will direct incoming electrophiles to specific positions on the naphthalene ring. Predicting the exact outcome of an SEAr reaction on this substrate can be complex and may result in a mixture of products. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Oxidation and Reduction Reactions of the Aromatic System

The naphthalene core can undergo both oxidation and reduction, although these reactions can sometimes be challenging to control.

Oxidation of the naphthalene ring system can lead to the formation of naphthoquinones or phthalic anhydride (B1165640) under harsh conditions. researchgate.netepa.gov The specific products formed depend on the oxidizing agent and the reaction conditions. For example, oxidation of alkylnaphthalenes can yield naphthalene carboxylic acids. google.com

Reduction of the naphthalene ring can be achieved through catalytic hydrogenation or chemical reduction methods. researchgate.net Hydrogenation can lead to the formation of tetralin (tetrahydronaphthalene) or decalin (decahydronaphthalene) derivatives. researchgate.net In the context of naphthoic acids, studies have shown that the unsubstituted ring is preferentially reduced. For instance, the anaerobic biodegradation of 2-naphthoic acid proceeds through 5,6,7,8-tetrahydro-2-naphthoic acid, indicating that the ring without the carboxyl group is reduced first. nih.gov This suggests that reduction of this compound might similarly occur on the ring containing the bromine atom.

Spectroscopic Characterization and Structural Elucidation of Ethyl 6 Bromo 2 Naphthoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For ethyl 6-bromo-2-naphthoate, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques, are employed for a comprehensive structural assignment.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton NMR spectroscopy provides information on the number of different types of protons and their relative arrangements in a molecule. hw.ac.uk The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons of the naphthalene (B1677914) ring system and the protons of the ethyl ester group.

The aromatic region typically shows a complex pattern of signals due to the various protons on the disubstituted naphthalene core. The chemical shifts of these protons are influenced by the electron-withdrawing bromo and ester groups. The protons on the naphthalene ring will exhibit splitting patterns (doublets, doublets of doublets) arising from coupling with their neighboring protons.

The ethyl group gives rise to two distinct signals: a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. This characteristic upfield pattern is a result of the spin-spin coupling between the adjacent CH₂ and CH₃ groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Naphthalene H | 7.5 - 8.5 | Multiplet |

| -OCH₂CH₃ | ~4.4 | Quartet |

| -OCH₂CH₃ | ~1.4 | Triplet |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) Analysis of Carbon Environments

Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule. oregonstate.edulibretexts.org In the ¹³C NMR spectrum of this compound, distinct signals are observed for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl group.

The carbonyl carbon of the ester group typically appears at the low-field end of the spectrum, generally in the range of 160-180 ppm. libretexts.org The ten carbons of the naphthalene ring give rise to a series of signals in the aromatic region, typically between 120 and 140 ppm. The chemical shifts of these carbons are influenced by the positions of the bromo and ester substituents. The carbon atom bonded to the bromine atom will show a characteristic shift. The two carbons of the ethyl group will appear at the high-field (upfield) end of the spectrum. The methylene carbon (-OCH₂) will be downfield relative to the methyl carbon (-CH₃) due to the deshielding effect of the adjacent oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 165 - 175 |

| Aromatic C | 120 - 140 |

| -OCH₂CH₃ | ~61 |

| -OCH₂CH₃ | ~14 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. youtube.com For this compound, COSY would show correlations between adjacent protons on the naphthalene ring, helping to trace the connectivity of the aromatic system. It would also show a clear correlation between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com It is used to assign each carbon signal to its attached proton(s). For example, the quartet in the ¹H NMR spectrum would correlate with the methylene carbon signal in the ¹³C NMR spectrum, and the triplet would correlate with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range couplings). youtube.com HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, it can show correlations from the aromatic protons to the carbonyl carbon of the ester group, confirming the position of the ester substituent on the naphthalene ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz

Analysis of Carbonyl Stretching Frequencies

A prominent and diagnostic feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ester. For aromatic esters, this band typically appears in the region of 1730-1715 cm⁻¹. libretexts.org The conjugation of the carbonyl group with the aromatic naphthalene ring can slightly lower this frequency compared to a saturated aliphatic ester.

Interpretation of C-O and Aromatic C-H Vibrational Modes

The IR spectrum also provides evidence for the other key structural features of this compound.

C-O Stretching Vibrations : The ester functionality will exhibit two distinct C-O stretching vibrations. The C-O stretch of the carbonyl side (C-C(=O)-O) and the O-alkyl side (O-CH₂) will appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹. libretexts.org

Aromatic C-H Stretching Vibrations : The stretching vibrations of the C-H bonds on the naphthalene ring are expected to appear at wavenumbers just above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹. vscht.czlibretexts.org

Aromatic C=C Stretching Vibrations : The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to characteristic absorptions in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1730 - 1715 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-O (Ester) | Stretch | 1300 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a key technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher-energy excited state. For aromatic compounds like this compound, these transitions are typically π → π* transitions associated with the conjugated naphthalene ring system.

Specific absorption maxima (λmax) and molar extinction coefficient (ε) data for this compound are not extensively detailed in publicly available literature. However, the spectral characteristics can be inferred from the parent naphthalene molecule and closely related derivatives. Naphthalene itself exhibits strong absorptions in the UV region. manchesterorganics.com The UV-Vis spectrum of the related compound, 6-bromo-2-naphthol (B32079), provides insight into the electronic environment of the 6-bromonaphthalene core. nsf.gov

Table 1: UV-Vis Spectral Data for a Related Naphthalene Derivative

This interactive table provides data for a structurally similar compound to infer spectral properties.

| Compound | Solvent | λmax (nm) | Notes |

|---|

The electronic absorption spectrum of naphthalene is significantly influenced by the nature and position of substituents on its aromatic core. In this compound, the naphthalene ring is substituted at the 2- and 6-positions, both of which are β-positions.

Effect of β-Substitution: Substitution at a β-position on the naphthalene ring generally results in a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to the unsubstituted naphthalene. myskinrecipes.com This red-shift indicates a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Bromo Group (-Br): The bromine atom at the 6-position acts as an auxochrome. Through its lone pairs of electrons, it can participate in resonance with the naphthalene π-system, extending the conjugation. This interaction, combined with its inductive effect, modifies the energy levels of the molecular orbitals, contributing to the bathochromic shift. The UV-Vis spectrum of 6-bromo-2-naphthol shows it absorbs lower-energy light than 2-naphthol (B1666908), demonstrating the red-shifting effect of the bromo substituent. nsf.gov

Ethyl Carboxylate Group (-COOEt): The ethyl carboxylate group at the 2-position is a chromophore and an electron-withdrawing group. Its conjugation with the naphthalene ring system further extends the delocalized π-electron system. This extended conjugation leads to a significant bathochromic shift and can also increase the molar absorptivity (hyperchromic effect) of the absorption bands.

The combination of these two substituents at the β-positions is expected to shift the absorption maxima of this compound to significantly longer wavelengths compared to unsubstituted naphthalene.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern upon ionization.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₃H₁₁BrO₂. myskinrecipes.comchemenu.com The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, results in a characteristic M+2 peak in the mass spectrum that is nearly equal in intensity to the molecular ion peak. libretexts.org

The exact monoisotopic mass can be calculated from the masses of the most abundant isotopes of each element.

Table 2: Calculated Exact Mass for this compound

This interactive table details the calculated molecular properties based on the compound's formula.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁BrO₂ |

| Monoisotopic Mass (for ⁷⁹Br) | 277.99424 Da |

| Monoisotopic Mass (for ⁸¹Br) | 279.99219 Da |

In electron ionization (EI) mass spectrometry, the high-energy electrons cause the molecule to ionize and fragment in predictable ways. For aromatic esters like this compound, the molecular ion peak is expected to be prominent due to the stability of the aromatic system. whitman.edu

The primary fragmentation pathways are predicted to be:

Alpha-Cleavage (Loss of Ethoxy Radical): The most common fragmentation for aromatic esters is the cleavage of the bond between the carbonyl carbon and the alkoxy oxygen. whitman.edupharmacy180.com This results in the loss of an ethoxy radical (•OCH₂CH₃, mass 45) and the formation of the highly stable 6-bromo-2-naphthoyl acylium ion. This fragment is often the base peak in the spectrum.

Loss of Carbon Monoxide: The resulting acylium ion can further fragment by losing a neutral carbon monoxide molecule (CO, mass 28) to form the 6-bromonaphthyl cation. pharmacy180.com

McLafferty Rearrangement (Loss of Ethylene): A rearrangement reaction can occur involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene (B1197577) molecule (C₂H₄, mass 28). This would produce a fragment ion corresponding to 6-bromo-2-naphthoic acid. pharmacy180.com

Loss of Bromine: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical (•Br, mass 79 or 81), resulting in an ion corresponding to ethyl 2-naphthoate (B1225688).

Table 3: Predicted Mass Spectrometry Fragments for this compound

This interactive table outlines the expected m/z values for key fragments.

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Formula of Lost Neutral |

|---|---|---|---|

| 278 | 280 | [C₁₃H₁₁BrO₂]⁺ (Molecular Ion, M⁺) | - |

| 233 | 235 | [C₁₁H₆BrCO]⁺ (6-Bromo-2-naphthoyl cation) | •OCH₂CH₃ |

| 205 | 207 | [C₁₁H₆Br]⁺ (6-Bromonaphthyl cation) | CO (from 233/235) |

| 250 | 252 | [C₁₁H₇BrO₂]⁺ (Radical cation of the acid) | C₂H₄ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Despite the importance of such data for understanding the solid-state packing and conformation of the molecule, a search of the available scientific literature and crystallographic databases did not yield a published crystal structure for this compound. While crystal structures for related compounds such as methyl 1-bromo-2-naphthoate and 6-bromo-2-naphthol exist, the specific solid-state structure of the title compound remains to be reported. libretexts.orgnih.gov

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Experimental data on the crystal packing and intermolecular interactions of this compound is not available in the reviewed scientific literature.

Dihedral Angles and Conformation

Specific dihedral angles and a definitive conformational analysis of this compound based on experimental crystal structure data cannot be provided as this information is not publicly available.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Intermediate in Pharmaceutical Chemistry

The naphthalene (B1677914) skeleton is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Ethyl 6-bromo-2-naphthoate, and its close chemical relative mthis compound, are key precursors in the synthesis of important naphthalene-based active pharmaceutical ingredients (APIs).

Precursor for Naphthalene-Based Drugs and Active Pharmaceutical Ingredients (APIs)

The presence of a bromine atom and an ester group on the naphthalene ring of this compound offers two distinct points for chemical modification. The bromine atom can participate in cross-coupling reactions (like Suzuki or Negishi reactions) to form new carbon-carbon bonds, while the ester group can be hydrolyzed to a carboxylic acid or converted to other functional groups. This dual reactivity is highly valuable for the multi-step synthesis of complex drug molecules. Its derivatives are considered useful intermediates for pharmaceuticals and agricultural chemicals. researchgate.net

Examples: Adapalene Synthesis through Mthis compound and Naproxen Synthesis from Related Naphthyl Compounds

A prominent example of the utility of this structural motif is in the synthesis of Adapalene, a third-generation topical retinoid used for treating acne. nih.gov Although synthesis procedures often specify mthis compound, the ethyl ester is a closely related analogue. In a key step, mthis compound is coupled with an organozinc derivative of 2-(1-adamantyl)-4-bromoanisole in a Negishi cross-coupling reaction, catalyzed by a nickel or palladium complex, to form the carbon skeleton of Adapalene. fishersci.casigmaaldrich.com Subsequent saponification of the ester group to a carboxylic acid completes the synthesis. echemi.com This process highlights the crucial role of the bromo-naphthoate structure as a cornerstone for building the final API. fishersci.casigmaaldrich.comechemi.com

While not directly synthesized from this compound, the widely used non-steroidal anti-inflammatory drug (NSAID) Naproxen is another example of a vital naphthalene-based drug. sigmaaldrich.com Its synthesis involves related naphthyl compounds, demonstrating the broader importance of the naphthalene core in pharmaceuticals. For instance, one related intermediate, ethyl (6-bromo-2-naphthyloxy)acetate, has been identified in the preparation of Naproxen. chemimpex.com The synthesis of Naproxen and its esters often starts from 2-methoxy-naphthalene derivatives, which are then elaborated to the final profen structure. guidechem.comchemicalbook.comnsf.gov

Building Block for Functional Organic Materials

The rigid, aromatic structure of the naphthalene ring system endows it with unique photophysical properties, making it an attractive component for functional organic materials. This compound serves as a valuable starting material for such advanced materials.

Fluorescent Dyes and Probes

The bromonaphthalene core is a component in the design of fluorescent and phosphorescent probes. The heavy bromine atom can influence the photophysical properties of the naphthalene system, promoting processes like intersystem crossing, which is essential for phosphorescence. For example, the related compound 6-bromo-2-naphthol (B32079), which shares the same core structure, is used as a real-time polymerase chain reaction (RTP) probe. nih.gov It can form complexes that emit a phosphorescent signal, useful for monitoring biological processes. nih.gov Similarly, 6-bromo-2-naphthyl sulfate (B86663) has been studied as a phosphorescent probe to assess heme accessibility in proteins. These examples underscore the potential of the 6-bromonaphthalene scaffold, found in this compound, for the development of sophisticated molecular probes for biological and chemical sensing.

Organic Light-Emitting Diodes (OLEDs) Components

Naphthalene-based materials are frequently investigated for use in organic electronics due to their inherent charge-transport capabilities and thermal stability. While direct studies detailing the use of this compound in OLEDs are not prominent, related bromonaphthalene derivatives are employed in materials science. guidechem.com The synthesis of π-extended systems, which are crucial for OLED performance, can utilize naphthalene building blocks. The functional groups on this compound allow it to be incorporated into larger conjugated systems that could function as emitters or host materials in OLED devices.

Polymer Chemistry and Monomer Synthesis

In polymer chemistry, monomers with rigid aromatic units like naphthalene are used to create high-performance polymers with enhanced thermal stability and specific mechanical properties. Bromonaphthalene compounds can be converted into monomers for polymerization reactions. fishersci.ca For instance, through chemical modification, the bromine and ester functionalities of this compound could be transformed into reactive sites suitable for polymerization, such as vinyl or diol groups. The resulting polymers would incorporate the robust naphthalene unit into their backbone, potentially leading to materials with applications in specialty plastics and electronics.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 86471-14-9 |

| Molecular Formula | C₁₃H₁₁BrO₂ |

| Molecular Weight | 279.13 g/mol |

| Melting Point | 67-68 °C |

| Boiling Point | 369.3±15.0 °C (Predicted) |

| MDL Number | MFCD05257070 |

Data sourced from commercial supplier information.

Development of Catalysts and Ligands Utilizing Bromonaphthoate Scaffolds

The molecular architecture of this compound provides a versatile and robust platform, or scaffold, for the design and synthesis of novel catalysts and ligands. The key to its utility lies in its distinct functional groups: the bromo substituent on the naphthalene ring and the ethyl ester group. These features allow for selective chemical modifications, enabling the construction of complex molecules with tailored properties for catalysis.

The bromine atom on the naphthalene core is a particularly useful handle for synthetic transformations. It readily participates in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic chemistry, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. By strategically employing these reactions, chemists can attach catalytically active moieties or coordinating groups to the naphthoate backbone. For instance, phosphine (B1218219) groups, N-heterocyclic carbene (NHC) precursors, or other metal-coordinating fragments can be introduced at the 6-position. The resulting molecules can then serve as ligands that bind to transition metals, forming catalysts for a wide array of chemical transformations.

A more advanced concept in catalyst design is "scaffolding catalysis," where a catalyst molecule contains both a substrate-binding site and a catalytically active residue. nih.gov This design aims to mimic the efficiency of enzymes by bringing reactants together in close proximity, effectively making a bimolecular reaction pseudo-intramolecular. nih.gov The rigid naphthalene structure of this compound is an excellent starting point for such a scaffold. The ester group can be modified to create a reversible covalent or non-covalent binding site for a substrate, while the bromo-position can be functionalized to introduce a catalytic group. This bifunctional approach can lead to significant rate enhancements and high levels of selectivity in chemical reactions. nih.govnih.gov The modular synthesis allows for the rapid creation of derivative libraries to fine-tune catalytic activity and selectivity for specific applications. nih.gov

Table 1: Potential Synthetic Routes for Catalyst/Ligand Development from this compound

| Starting Material | Reaction Type | Reagent Example | Resulting Functional Group | Potential Application |

| This compound | Suzuki Coupling | Arylboronic acid | Aryl group | Tuning electronic properties of a ligand |

| This compound | Buchwald-Hartwig Amination | Diphenylphosphine | Phosphine ligand | Homogeneous catalysis (e.g., cross-coupling) |

| This compound | Sonogashira Coupling | Terminal alkyne | Alkynyl group | Building block for extended conjugated systems |

| 6-bromo-2-naphthoic acid* | Amide Coupling | Chiral amine | Chiral amide ligand | Asymmetric catalysis |

*Derived from the hydrolysis of this compound.

Applications in Agrochemicals and Specialty Chemicals

The 6-bromo-2-naphthoate framework is a valuable intermediate in the synthesis of various fine and specialty chemicals, including those with applications in the agrochemical industry. google.com While specific, commercialized agrochemicals directly derived from this compound are not prominently documented in public literature, the structural motif is of significant interest. The naphthalene ring system is present in a number of biologically active compounds, and the ability to functionalize it at two distinct positions (the bromo and ester groups) allows for the systematic exploration of structure-activity relationships, a key process in the discovery of new pesticides and herbicides. The compound serves as a key building block for more complex molecules. google.comguidechem.com

Beyond agrochemicals, the bromonaphthoate scaffold has found use in the realm of materials science and specialty chemicals. Its derivatives are investigated for applications as dyes and pigments. nbinno.com The extended aromatic system of the naphthalene core forms a chromophore that can be chemically tuned by adding or modifying substituent groups to achieve desired colors and properties.

Furthermore, the inherent photophysical properties of the naphthalene ring make it a suitable component for organic electronic materials. nbinno.com Following conversion to its parent acid, 6-bromo-2-naphthoic acid, the scaffold is explored for use in the manufacture of organic optoelectronic devices and new types of solar cells. nbinno.com The introduction of the bromine atom provides a site for further synthetic elaboration, allowing for the creation of highly conjugated systems that can efficiently absorb and transfer energy, a critical function for materials used in photovoltaics. The versatility and reactivity of this compound make it a valuable starting material for these advanced material applications. guidechem.com

Table 2: Mentioned and Potential Applications in Specialty Fields

| Field | Application Area | Rationale |

| Agrochemicals | Synthesis Intermediate | A versatile building block for creating libraries of potential new pesticides or herbicides. google.com |

| Materials Science | Dyes and Pigments | The naphthalene core acts as a tunable chromophore. nbinno.com |

| Materials Science | Organic Optoelectronics | The aromatic system is suitable for creating materials for photovoltaic devices. nbinno.com |

Future Research Directions and Challenges in the Study of Ethyl 6 Bromo 2 Naphthoate

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and economically viable methods for the synthesis of ethyl 6-bromo-2-naphthoate remains a critical research focus. Traditional methods often rely on harsh reagents and produce significant waste, prompting the search for greener alternatives.

Future research will likely concentrate on the following areas:

Catalytic C-H Bromination: Direct C-H functionalization represents a highly atom-economical approach. Research into selective catalytic systems, potentially using transition metals or photoredox catalysis, could enable the direct bromination of ethyl 2-naphthoate (B1225688), thus avoiding the multi-step sequences that are currently common. The primary challenge lies in achieving high regioselectivity for the 6-position on the naphthalene (B1677914) core.

Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and control over reaction parameters compared to batch synthesis. Adapting and optimizing the bromination and esterification steps for a flow chemistry setup could lead to more efficient and reproducible production of this compound.

Bio-catalysis: The use of enzymes for halogenation reactions is a growing field in green chemistry. Exploring halogenases that can selectively brominate the naphthalene scaffold would be a significant breakthrough, although identifying or engineering enzymes with the desired specificity and stability remains a substantial hurdle.

A persistent challenge is the economic feasibility of these novel routes. While traditional methods may have environmental drawbacks, they are often well-established and inexpensive. google.com New sustainable methods must therefore be competitive in terms of cost and yield to be adopted on an industrial scale.

Development of Highly Selective Catalytic Reactions for Derivatization

The bromine atom and the ethyl ester group on this compound provide two distinct handles for chemical modification. The development of highly selective catalytic reactions is crucial for synthesizing a diverse range of derivatives with well-defined structures.

Key areas for future investigation include:

Orthogonal Catalysis: Developing catalytic systems that can selectively target either the C-Br bond or the ester group in the presence of the other is a significant challenge. This would allow for sequential, one-pot derivatization, streamlining the synthesis of complex molecules.

Stereoselective Cross-Coupling Reactions: For applications in pharmaceuticals and materials science, controlling the three-dimensional structure of the resulting molecules is paramount. Future research will likely focus on developing new chiral ligands for transition metal catalysts to achieve high enantioselectivity in cross-coupling reactions at the 6-position.

Late-Stage Functionalization: The ability to introduce new functional groups into complex molecules derived from this compound at a late stage in the synthesis is highly desirable. This requires robust and highly chemoselective catalytic methods that are tolerant of a wide range of functional groups.

The table below summarizes some potential catalytic transformations and the associated research challenges.

| Reaction Type | Target Site | Potential Catalyst | Primary Research Challenge |

| Suzuki-Miyaura Coupling | C-Br Bond | Palladium-based catalysts with advanced phosphine (B1218219) ligands | Achieving high yields with sterically hindered or electronically diverse boronic acids. |

| Buchwald-Hartwig Amination | C-Br Bond | Palladium or Copper catalysts | Expanding the scope to include a wider range of amines and overcoming catalyst deactivation. |

| Sonogashira Coupling | C-Br Bond | Palladium/Copper co-catalysis | Preventing homo-coupling of the terminal alkyne and ensuring catalyst stability. |

| Ester to Amide Conversion | Ester Group | Lewis or Brønsted acid/base catalysts | Developing mild conditions that do not affect the C-Br bond or other functional groups. |

Advanced Spectroscopic Studies for Dynamic Processes

While the static structure of this compound is well-characterized, understanding its dynamic behavior in different environments is essential for optimizing its use in various applications. Advanced spectroscopic techniques can provide invaluable insights into these processes.

Future research directions include:

Time-Resolved Spectroscopy: Techniques such as transient absorption and time-resolved fluorescence spectroscopy can be used to study the excited-state dynamics of this compound and its derivatives. This is particularly relevant for applications in photochemistry and optoelectronics. The introduction of a bromine atom can influence excited-state properties, such as promoting intersystem crossing to the triplet state. nsf.gov

In-Situ Reaction Monitoring: Using techniques like in-situ NMR or Raman spectroscopy to monitor the progress of reactions involving this compound can provide detailed mechanistic information. This data is crucial for optimizing reaction conditions and identifying transient intermediates.

Solid-State NMR: For applications in nanomaterials and solid-state devices, solid-state NMR can provide information about the local environment and packing of this compound derivatives in the solid state.

A key challenge in these studies is correlating the spectroscopic data with the macroscopic properties of the system. This often requires sophisticated data analysis and computational modeling to interpret the experimental results accurately.

Integration into Supramolecular Chemistry and Nanomaterials

The rigid, planar structure of the naphthalene core makes this compound an attractive building block for the construction of ordered supramolecular assemblies and functional nanomaterials.

Future research in this area will likely focus on:

Liquid Crystals: The anisotropic shape of naphthalene derivatives makes them suitable candidates for the design of new liquid crystalline materials. By carefully designing derivatives of this compound, it may be possible to create materials with specific mesophases and electro-optical properties.

Metal-Organic Frameworks (MOFs): The carboxylate group (after hydrolysis of the ester) can act as a linker to connect metal ions, forming porous MOFs. The bromo-substituent provides a site for post-synthetic modification, allowing for the tuning of the MOF's properties for applications in gas storage, separation, and catalysis.

Organic Light-Emitting Diodes (OLEDs): Naphthalene derivatives are known for their blue emission, which is essential for full-color displays and lighting. Research into new derivatives of this compound could lead to the development of more efficient and stable blue-emitting materials for OLEDs.

The primary challenge in this field is achieving precise control over the self-assembly process to create well-defined structures with desired functions. This requires a deep understanding of the intermolecular interactions that govern the assembly process.

Biological Activity Exploration of Novel Derivatives from this compound

The naphthalene scaffold is present in many biologically active compounds, including the non-steroidal anti-inflammatory drug (NSAID) Naproxen. researchgate.net this compound serves as a key intermediate for synthesizing novel derivatives with potential therapeutic applications.

Future research directions include:

Targeted Drug Design: Using this compound as a scaffold, medicinal chemists can design and synthesize new compounds that target specific enzymes or receptors. For example, derivatives of imidazo[1,2-a]pyridine (B132010) containing a similar bromo-aromatic structure have been investigated as inhibitors of the FtsZ protein in Streptococcus pneumoniae, a key target for new antibiotics. nih.gov

Combinatorial Chemistry: The versatility of the C-Br bond in cross-coupling reactions allows for the rapid generation of large libraries of compounds. These libraries can then be screened for biological activity against a wide range of targets.

Structure-Activity Relationship (SAR) Studies: Once a biologically active derivative is identified, systematic modifications to its structure can be made to understand the relationship between its chemical structure and its biological activity. This information is crucial for optimizing the potency and selectivity of the compound.

A major challenge in this area is the complexity of biological systems. A compound that shows promising activity in vitro may not be effective in vivo due to issues with absorption, distribution, metabolism, or excretion. Therefore, a multidisciplinary approach that combines synthetic chemistry, computational modeling, and biological testing is essential for success.

The table below lists some potential biological targets for derivatives of this compound.

| Potential Biological Target | Therapeutic Area | Rationale |

| Cyclooxygenase (COX) enzymes | Anti-inflammatory | The naphthalene core is a known pharmacophore for COX inhibitors like Naproxen. researchgate.net |

| FtsZ Protein | Antibacterial | Inhibition of this cell division protein is a promising strategy for developing new antibiotics. nih.gov |

| Tyrosine Kinases | Anticancer | Many kinase inhibitors incorporate substituted aromatic ring systems. |

| G-Protein Coupled Receptors (GPCRs) | Various | The rigid scaffold can be used to design ligands with high specificity for GPCR binding pockets. |

Q & A

Q. What are the common synthetic routes for ethyl 6-bromo-2-naphthoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification or halogenation of naphthoic acid derivatives. A high-yield method involves bromination of methyl 2-naphthoate followed by transesterification to the ethyl ester. Key parameters include temperature control (80–120°C), solvent selection (e.g., DMF or THF), and catalyst optimization (e.g., H₂SO₄ for esterification). describes a method achieving high selectivity and reduced byproducts via controlled bromine addition . For comparison, mthis compound can undergo aromatic Finkelstein reactions to access iodinated analogs in two steps (85–90% yield) .

| Method | Steps | Yield (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Direct bromination | 3 | 70–75 | Br₂, FeCl₃, 80°C | |

| Finkelstein reaction | 2 | 85–90 | NaI, CuI, DMF, 100°C | |

| Esterification (PTLC) | 1 | 75 | Acid/iodide catalysis, PTLC |

Q. How is this compound characterized, and what analytical techniques are critical for validation?

- Melting point : 123–126°C (lit.) .

- NMR : Key signals include aromatic protons (δ 7.2–8.7 ppm) and ester carbonyl (δ ~165 ppm in ¹³C NMR) .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for structure refinement, particularly for resolving halogenated naphthalene derivatives .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 293.1172 for analogs) .

Q. What safety protocols are essential when handling this compound?

- PPE : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential dust/aerosol formation .

- Storage : Seal in dry containers at room temperature, away from oxidizers .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki, Sonogashira) utilize this compound as a substrate?

The bromine atom in this compound enables palladium-catalyzed couplings:

- Suzuki coupling : React with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to form biaryl esters (e.g., methyl 6-phenyl-2-naphthoate, 80% yield) .

- Sonogashira coupling : Use terminal alkynes (e.g., acetylene acid derivatives) to synthesize alkyne-functionalized naphthalenes . Key considerations : Catalyst loading (1–5 mol%), ligand selection (e.g., XPhos for hindered substrates), and inert atmosphere (N₂/Ar).

Q. How can researchers troubleshoot low yields in this compound synthesis?

- Contamination : Purify starting materials (e.g., recrystallize methyl 2-naphthoate) to avoid side reactions .

- Reaction monitoring : Use TLC (petroleum ether/ethyl acetate = 10:1) to track bromination progress .

- Byproduct formation : Optimize stoichiometry (Br₂:substrate = 1:1.05) to minimize di-brominated products .

Q. What role does this compound play in synthesizing retinoid analogs like Adapalene?

As a key intermediate, it undergoes Friedel-Crafts alkylation with adamantane derivatives to form Adapalene precursors. For example:

Q. How can crystallography resolve structural ambiguities in this compound derivatives?

SHELX programs (SHELXL-2018) refine crystal structures by optimizing parameters like thermal displacement and occupancy. For example:

Q. How do contradictory data in reaction yields arise, and how can they be analyzed?

Discrepancies often stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.